3-Chloro-2-(trifluoromethoxy)aniline
Overview
Description
3-Chloro-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5ClF3NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethoxy groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(trifluoromethoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-aminophenol and trifluoromethoxytrifluoroethylene.
Etherification Reaction: Trifluoromethoxytrifluoroethylene is reacted with 2-chloro-4-aminophenol under controlled conditions to form the desired product.
Reaction Conditions: The reaction is carried out at room temperature with continuous stirring for 2-3 hours.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce corresponding nitro compounds .
Scientific Research Applications
3-Chloro-2-(trifluoromethoxy)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-2-(trifluoromethoxy)aniline primarily involves its role as an intermediate in the synthesis of pesticides like fluorourea. The compound interacts with its targets by being integrated into the synthesis process of the pesticide, affecting the biochemical pathways involved in pest elimination .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)aniline: This compound is similar in structure but lacks the chlorine atom.
3-(Trifluoromethoxy)aniline: Similar but without the chlorine substitution.
2-Methyl-3-(trifluoromethyl)aniline: Another related compound with a methyl group instead of chlorine.
Uniqueness
3-Chloro-2-(trifluoromethoxy)aniline is unique due to the presence of both chlorine and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific pesticides and other complex organic molecules.
Properties
IUPAC Name |
3-chloro-2-(trifluoromethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXBZMRQOUKXBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277074 | |
Record name | 3-Chloro-2-(trifluoromethoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151276-16-3 | |
Record name | 3-Chloro-2-(trifluoromethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151276-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-(trifluoromethoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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